molecular formula C18H25N5 B12262397 N,N-dimethyl-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine

N,N-dimethyl-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine

Cat. No.: B12262397
M. Wt: 311.4 g/mol
InChI Key: IGPUHNPWGQWTFK-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyridazine ring, a piperazine moiety, and a dimethylamino group

Properties

Molecular Formula

C18H25N5

Molecular Weight

311.4 g/mol

IUPAC Name

N,N-dimethyl-6-[4-[(2-methylphenyl)methyl]piperazin-1-yl]pyridazin-3-amine

InChI

InChI=1S/C18H25N5/c1-15-6-4-5-7-16(15)14-22-10-12-23(13-11-22)18-9-8-17(19-20-18)21(2)3/h4-9H,10-14H2,1-3H3

InChI Key

IGPUHNPWGQWTFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=NN=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N,N-dimethyl-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity.

    Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine is unique due to its specific structural features, including the combination of a pyridazine ring, a piperazine moiety, and a dimethylamino group

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